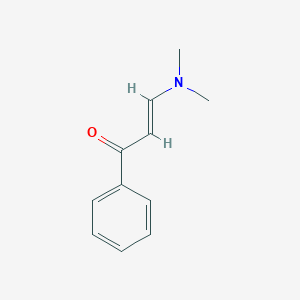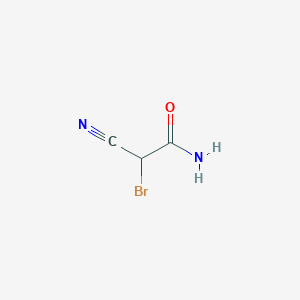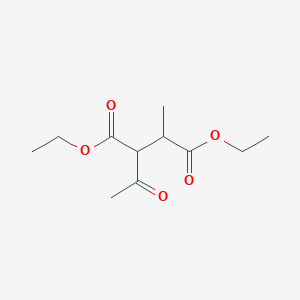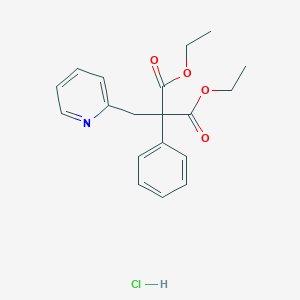
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Overview
Description
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, commonly referred to as DMPP, is a synthetic compound which has been studied for a variety of applications. It is a colorless, volatile liquid with a sweet, fruity odor. It is used in the synthesis of pharmaceuticals, agrochemicals, and fragrances, as well as for its biological properties, particularly as an insect repellent.
Scientific Research Applications
Synthesis of Disperse Dyes for Textile Industry
This compound is utilized in the synthesis of disperse dyes for dyeing polyester fabrics. The process involves creating novel disperse colors by reacting enaminone derivatives with phenyldiazonium salt. These dyes are assessed for their resistance to light, rubbing, perspiration, and washing fastness. Additionally, the synthetic dyes’ antimicrobial activities against various microorganisms are evaluated .
Development of Antimicrobial Agents
The antimicrobial properties of the synthesized dyes from this compound are of significant interest. The dyes exhibit potential biological activity against fungi, yeast, and Gram-positive and Gram-negative bacteria. This makes them valuable for applications requiring antimicrobial properties, such as in healthcare textiles .
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKDPINCSJXAA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | |
CAS RN |
1201-93-0 | |
| Record name | (E)-3-Dimethylamino-1-phenyl-propenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing pyrazolylthienopyrimidine derivatives?
A1: Pyrazolylthienopyrimidine derivatives have demonstrated potential as inhibitors of the IL-6/STAT3 pathway []. Interleukin-6 (IL-6) is a cytokine that plays a significant role in inflammation. When IL-6 binds to its receptor, it triggers the activation of the STAT3 protein. Overactivation of this pathway is implicated in various inflammatory diseases and cancers. Therefore, inhibiting the IL-6/STAT3 pathway is a promising strategy for developing new treatments for these conditions.
Q2: What is the role of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one in this synthesis?
A2: (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one serves as a key reactant in the synthesis of pyrazolylthienopyrimidine derivatives. Specifically, it reacts with 4-hydrazinothienopyrimidines to form the desired pyrazole ring, which is a critical structural component for the biological activity of these compounds []. The reaction can produce both 1,3- and 1,5-regioisomers of the pyrazole, with the 1,5-isomer being the desired product for IL-6/STAT3 inhibition.
Q3: How does the reaction with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one influence the regioselectivity of pyrazole formation, and how can this be optimized?
A3: The reaction of 4-hydrazinothienopyrimidines with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one can lead to the formation of both 1,3- and 1,5-disubstituted pyrazole isomers. Research suggests that using hydrochloric acid as a catalyst and ethanol as the solvent significantly favors the formation of the desired 1,5-isomer []. This highlights the importance of optimizing reaction conditions to achieve the desired regioselectivity for maximizing the yield of the target pyrazolylthienopyrimidine derivative.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)





![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)




